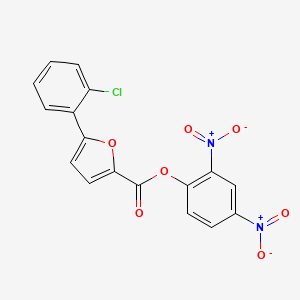
2-Furancarboxylic acid, 5-(2-chlorophenyl)-, 2,4-dinitrophenyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Furancarboxylic acid, 5-(2-chlorophenyl)-, 2,4-dinitrophenyl ester is a complex organic compound characterized by the presence of a furan ring, a chlorophenyl group, and a dinitrophenyl ester moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furancarboxylic acid, 5-(2-chlorophenyl)-, 2,4-dinitrophenyl ester typically involves the esterification of 2-furancarboxylic acid with 2,4-dinitrophenol in the presence of a chlorophenyl group. The reaction conditions often include the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining optimal reaction conditions, such as temperature and pressure, to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Furancarboxylic acid, 5-(2-chlorophenyl)-, 2,4-dinitrophenyl ester can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted chlorophenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-Furancarboxylic acid, 5-(2-chlorophenyl)-, 2,4-dinitrophenyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 2-Furancarboxylic acid, 5-(2-chlorophenyl)-, 2,4-dinitrophenyl ester involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Furancarboxylic acid, 5-(2-bromophenyl)-, 2,4-dinitrophenyl ester
- 2-Furancarboxylic acid, 5-(2-fluorophenyl)-, 2,4-dinitrophenyl ester
- 2-Furancarboxylic acid, 5-(2-methylphenyl)-, 2,4-dinitrophenyl ester
Uniqueness
2-Furancarboxylic acid, 5-(2-chlorophenyl)-, 2,4-dinitrophenyl ester is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and physical properties compared to its analogs
Properties
CAS No. |
199457-62-0 |
|---|---|
Molecular Formula |
C17H9ClN2O7 |
Molecular Weight |
388.7 g/mol |
IUPAC Name |
(2,4-dinitrophenyl) 5-(2-chlorophenyl)furan-2-carboxylate |
InChI |
InChI=1S/C17H9ClN2O7/c18-12-4-2-1-3-11(12)14-7-8-16(26-14)17(21)27-15-6-5-10(19(22)23)9-13(15)20(24)25/h1-9H |
InChI Key |
MXTVDKPCJAVYCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-3-hydroxy-5-methylfuro[3,2-c]quinolin-4(5H)-one](/img/structure/B15164663.png)
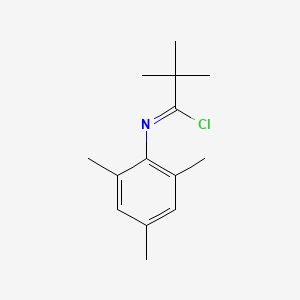
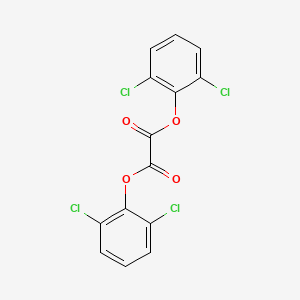
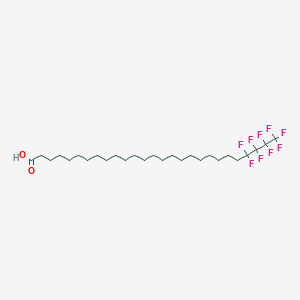
![2,4-Thiazolidinedione, 5-[2-(2-fluorophenoxy)ethyl]-](/img/structure/B15164689.png)
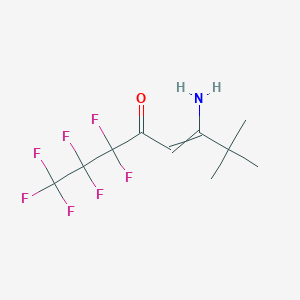

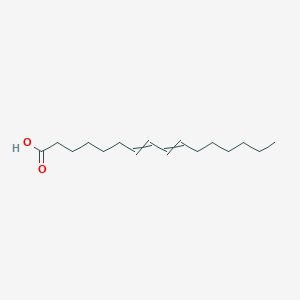
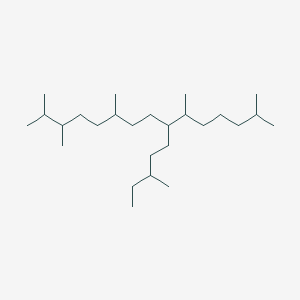
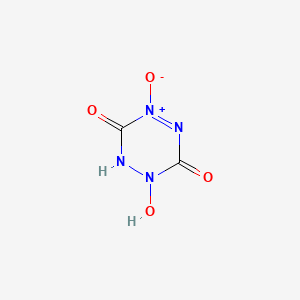
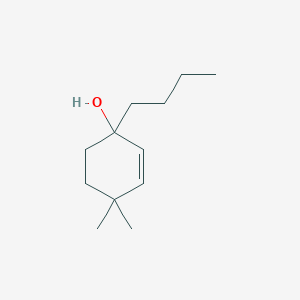
![[4-(Hexadecyloxy)phenyl]methanethiol](/img/structure/B15164716.png)
![2-[(4S,6S)-2,2-dimethyl-6-(2-phenylethyl)-1,3-dioxan-4-yl]ethanol](/img/structure/B15164736.png)
